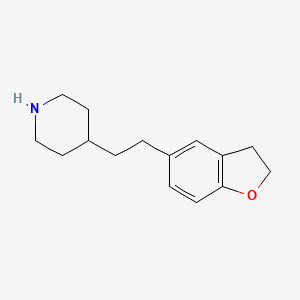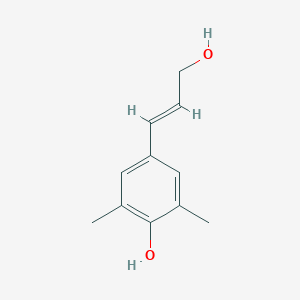
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid is an organic compound that features a chloro-substituted aromatic ring and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-(2-Chloro-3-methylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-Chloro-3-methylphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(2-Hydroxy-3-methylphenyl)-2-hydroxyacetic acid.
科学研究应用
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chloro-substituted aromatic ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxyacetic acid
- 2-(3-Chlorophenyl)-2-hydroxyacetic acid
- 2-(2-Methylphenyl)-2-hydroxyacetic acid
Uniqueness
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other similar compounds, making it a valuable compound for research and development.
属性
CAS 编号 |
1261672-28-9 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.62 g/mol |
IUPAC 名称 |
2-(2-chloro-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI 键 |
WPBDGLUWYPOKNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



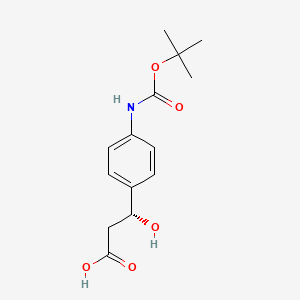

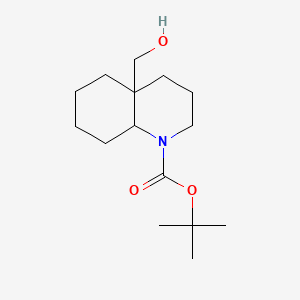
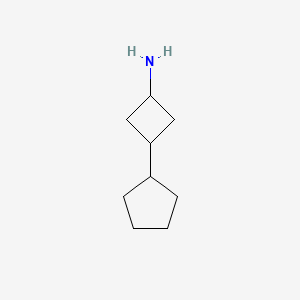

![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)



![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
